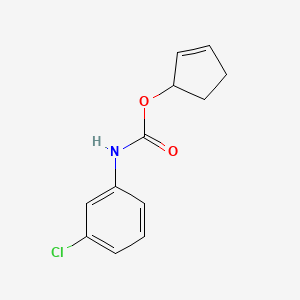
3,5,7,9,11,13-Hexaoxotetradecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5,7,9,11,13-Hexaoxotetradecanoic acid is an organic compound with the molecular formula C14H16O8 This compound is known for its unique structure, which includes multiple oxo groups along a tetradecanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7,9,11,13-hexaoxotetradecanoic acid can be achieved through a biomimetic total synthesis approach. This involves the cyclization of a precursor compound to form the desired product. The reaction conditions typically require specific catalysts and controlled environments to ensure the correct formation of the oxo groups .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for potential scale-up. The process would likely involve optimizing reaction conditions to maximize yield and purity, as well as ensuring cost-effectiveness for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5,7,9,11,13-Hexaoxotetradecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple oxo groups, which can act as reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the oxo groups.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
3,5,7,9,11,13-Hexaoxotetradecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: Its chemical properties make it valuable in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3,5,7,9,11,13-hexaoxotetradecanoic acid exerts its effects involves interactions with molecular targets and pathways. The oxo groups play a crucial role in these interactions, facilitating binding to specific enzymes or receptors. This can lead to various biochemical effects, depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
13-Methyltetradecanoic acid: Known for its role in inducing apoptosis in cancer cells.
1,3,5,7-Adamantanetetracarboxylic acid: Used as a monomer in hydrogen-bonded organic frameworks.
9(Z),11(E),13(E)-Octadecatrienoic Acid methyl ester: Involved in apoptosis and inhibition of DNA polymerases.
Uniqueness: 3,5,7,9,11,13-Hexaoxotetradecanoic acid stands out due to its multiple oxo groups, which provide unique reactivity and potential for diverse applications. Its structure allows for specific interactions that are not possible with other similar compounds, making it a valuable molecule in various fields of research.
Eigenschaften
CAS-Nummer |
5745-89-1 |
|---|---|
Molekularformel |
C14H16O8 |
Molekulargewicht |
312.27 g/mol |
IUPAC-Name |
3,5,7,9,11,13-hexaoxotetradecanoic acid |
InChI |
InChI=1S/C14H16O8/c1-8(15)2-9(16)3-10(17)4-11(18)5-12(19)6-13(20)7-14(21)22/h2-7H2,1H3,(H,21,22) |
InChI-Schlüssel |
MBHNDSBFNUBLMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)CC(=O)CC(=O)CC(=O)CC(=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



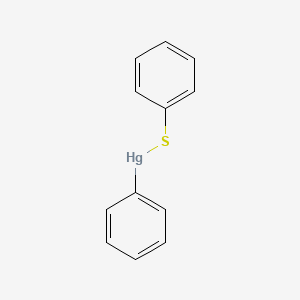
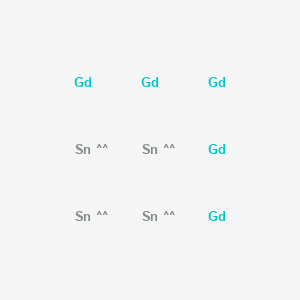
![4-[(3,4-Dichlorophenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14722530.png)
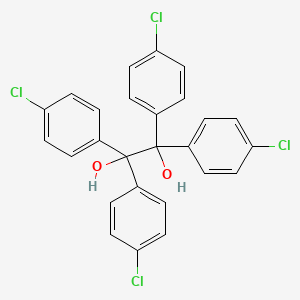
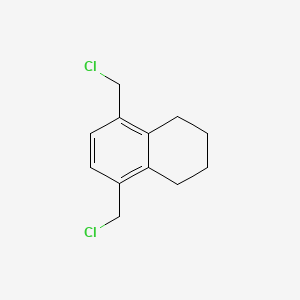

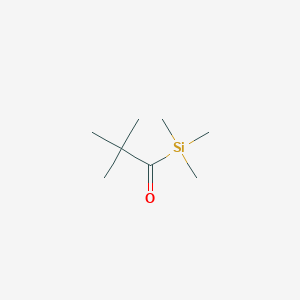

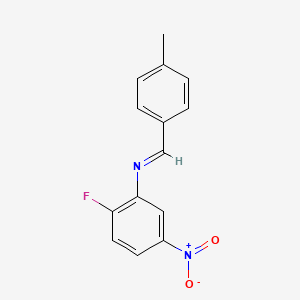
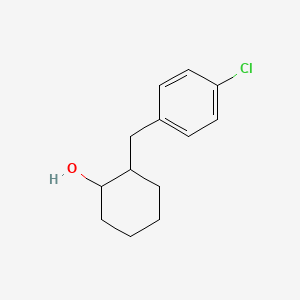
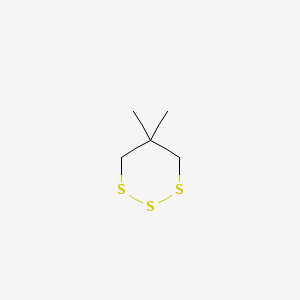
![4-[[2-[(4-Oxocyclohexa-2,5-dien-1-ylidene)methylamino]ethylamino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14722589.png)
